molecular formula C20H18O B8176900 4-Methyl-4-phenylbenzophenone

4-Methyl-4-phenylbenzophenone

Cat. No.: B8176900
M. Wt: 274.4 g/mol
InChI Key: QVAHGRZTAUNXLN-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylbenzophenone is a substituted benzophenone derivative characterized by a methyl group and a phenyl group attached to the central benzophenone scaffold. Benzophenones are widely studied for their structural versatility, enabling diverse applications in pharmaceuticals, materials science, and organic synthesis .

Properties

IUPAC Name

(4-methyl-4-phenylcyclohexa-1,5-dien-1-yl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-20(18-10-6-3-7-11-18)14-12-17(13-15-20)19(21)16-8-4-2-5-9-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAHGRZTAUNXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method for synthesizing 4-Methyl-4-phenylbenzophenone involves the Friedel-Crafts acylation of 4-methylbiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

    Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 4-methylbenzophenone. This reaction forms a tertiary alcohol intermediate, which is then oxidized to the ketone using an oxidizing agent such as manganese dioxide (MnO2).

Industrial Production Methods: Industrial production of 4-Methyl-4-phenylbenzophenone often employs large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or distillation.

Chemical Reactions Analysis

Photoreduction to Benzopinacol

Under UV light, 4-methyl-4-phenylbenzophenone undergoes photoreduction in the presence of a hydrogen donor (e.g., isopropanol) and an acid catalyst (e.g., glacial acetic acid):

C20H16OUV H+IsopropanolC40H34O2(4 Methyl 4 phenylbenzopinacol)\text{C}_{20}\text{H}_{16}\text{O}\xrightarrow[\text{UV }\text{H}^+]{\text{Isopropanol}}\text{C}_{40}\text{H}_{34}\text{O}_2\quad (\text{4 Methyl 4 phenylbenzopinacol})

Reaction Parameters Results
UV wavelength254–365 nm
Reaction time24–72 hours
Quantum efficiencyDependent on solvent polarity

Mechanistic Insight :

  • The reaction proceeds via a triplet excited state, abstracting hydrogen from the solvent to form a ketyl radical, which dimerizes to yield benzopinacol .

  • Acidic conditions stabilize intermediates, accelerating the reaction .

Acid-Catalyzed Intramolecular Photoredox Reactions

In aqueous acidic media, 4-methyl-4-phenylbenzophenone participates in intramolecular redox reactions under UV light:

KetoneH+UVAlcohol+Aldehyde\text{Ketone}\xrightarrow[\text{H}^+]{\text{UV}}\text{Alcohol}+\text{Aldehyde}

Key Observations Details
Acid concentration0.1–1.0 M H₂SO₄ or HCl
Product ratioAlcohol:aldehyde ≈ 3:1
Substituent effectsMethyl groups enhance reaction rate

Theoretical Support :

  • Computational studies indicate that electron-donating substituents (e.g., methyl) increase HOMO energy, facilitating electron transfer during photoreduction .

Oxidation and Functionalization

4-Methyl-4-phenylbenzophenone can be oxidized to carboxylic acids or functionalized via electrophilic substitution:

Oxidation with KMnO₄

C20H16OKMnO4,H2OC20H14O3(Dicarboxylic acid derivative)\text{C}_{20}\text{H}_{16}\text{O}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{C}_{20}\text{H}_{14}\text{O}_3\quad (\text{Dicarboxylic acid derivative})

Conditions Outcome
Temperature80–100°C
Reaction time6–12 hours
Yield30–45%

Nitration

Nitration occurs preferentially at the para position of the phenyl ring due to steric and electronic effects:

C20H16OHNO3,H2SO4C20H15NO3\text{C}_{20}\text{H}_{16}\text{O}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{C}_{20}\text{H}_{15}\text{NO}_3

Regioselectivity :

  • Methyl groups direct nitration to the less hindered ring .

Biological Interactions

While not a primary focus, studies note its interaction with biological systems:

Study Type Findings
Antimalarial screeningModerate activity (EC₅₀ ≈ 10 µM)
Oxidative stress assaysInduces lipid peroxidation at high concentrations

Scientific Research Applications

Photoinitiation in Polymer Chemistry

Overview : 4-Methyl-4-phenylbenzophenone serves as an effective photoinitiator in UV-curable systems. Photoinitiators are compounds that absorb UV light and generate free radicals, initiating polymerization processes essential for curing inks, coatings, and adhesives.

Mechanism : Upon exposure to UV light, 4-methyl-4-phenylbenzophenone undergoes fragmentation to produce reactive species that facilitate the polymerization of acrylates and other monomers. This property is crucial in industries such as printing and coatings where rapid curing is necessary.

Case Study : Research has demonstrated that formulations containing this compound exhibit enhanced curing rates compared to traditional photoinitiators. For instance, a study highlighted its effectiveness in UV-cured inks, showing improved adhesion and durability on various substrates .

Ultraviolet Protection

Overview : The compound is also utilized as a UV absorber in cosmetic formulations and plastics. Its ability to absorb UV radiation helps protect sensitive materials from degradation caused by sunlight exposure.

Applications :

  • Cosmetics : In sunscreens and skincare products, it provides protection against UVA and UVB rays, contributing to skin safety.
  • Plastics : When incorporated into plastic products, it extends the lifespan by preventing photodegradation.

Research Findings : A comparative study showed that products containing 4-methyl-4-phenylbenzophenone maintained structural integrity better than those without it after prolonged UV exposure .

Food Packaging Materials

Overview : The presence of 4-methyl-4-phenylbenzophenone in food packaging has raised concerns regarding food safety due to potential migration into food products.

Regulatory Context : Studies have indicated that while it serves as a photoinitiator in printing inks used on food packaging, regulatory bodies like the European Union have set limits on its allowable concentrations due to health concerns associated with its carcinogenic properties .

Findings from Studies :

  • A study detected levels of 4-methyl-4-phenylbenzophenone in food contact materials at concentrations exceeding regulatory limits, highlighting the need for stringent monitoring .
  • Another investigation emphasized the necessity for improved testing methods to assess the migration of such compounds from packaging into food .

Data Tables

Application AreaDescriptionKey Findings
PhotoinitiationUsed in UV-curable coatings and inksEnhanced curing rates compared to traditional initiators
UV ProtectionAbsorbs harmful UV radiationMaintains material integrity under sunlight exposure
Food PackagingUsed in inks on food contact materialsMigration levels sometimes exceed safety limits

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylbenzophenone primarily involves its role as a photoinitiator. Upon exposure to ultraviolet (UV) light, the compound absorbs the energy and undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in monomers and the subsequent propagation of the polymer chain.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Methyl-4-phenylbenzophenone and Analogues

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Physical/Chemical Properties Applications References
4-Methyl-4-phenylbenzophenone Methyl, Phenyl ~272.34 (calculated) Not explicitly reported High lipophilicity; moderate steric bulk Potential UV stabilizer, organic synthesis Inferred
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone Fluoro, Hydroxy, Methyl 244.25 Anti-fungal, anti-inflammatory Dihedral angle: 57.45°; hydrogen bonding Pharmaceutical candidates
4-Bromo-4'-ethylbenzophenone Bromo, Ethyl 307.20 Not reported High molecular weight; halogenated Intermediate in organic synthesis
Tolcapone (4'-Methyl-3,4-dihydroxybenzophenone) Methyl, Dihydroxy 242.27 Enzyme inhibition (e.g., COMT) Polar due to hydroxyl groups; soluble in DCM/MeOH Neuropathic drug
4-(4-Biphenylyl)benzophenone Biphenyl 334.41 Not reported High thermal stability; extended conjugation Materials science (e.g., polymers)
4-Benzyloxy-2-hydroxybenzophenone Benzyloxy, Hydroxy 334.38 Not explicitly reported Ether linkage; hydrogen-bonding capacity Photoresists, functional materials

Physical and Chemical Properties

  • Hydrogen Bonding: Hydroxy and benzyloxy groups (e.g., 4-Benzyloxy-2-hydroxybenzophenone) enable intermolecular interactions, stabilizing crystal structures and modifying melting points .
  • Lipophilicity: Methyl and phenyl groups in 4-Methyl-4-phenylbenzophenone increase hydrophobicity, favoring applications in non-polar matrices or as UV absorbers.

Biological Activity

4-Methyl-4-phenylbenzophenone (commonly referred to as 4-MBP) is a chemical compound that has garnered attention due to its applications in various industries, particularly as a photoinitiator in printing inks and coatings. This article aims to provide a detailed overview of the biological activity of 4-MBP, including its toxicological profile, potential health risks, and environmental impact.

4-MBP is a member of the benzophenone family, characterized by its dual aromatic structure. Its chemical formula is C15_{15}H12_{12}O, with a molecular weight of approximately 224.25 g/mol. Key physical properties include:

PropertyValue
Melting Point59.50 °C
Boiling Point328.10 °C
Log P (Octanol/Water)3.640
Flash Point141.00 °C

These properties suggest moderate hydrophobicity, influencing its behavior in biological systems and the environment.

Genotoxicity and Carcinogenicity

Research indicates that 4-MBP is expected to be a non-genotoxic carcinogen . The European Food Safety Authority (EFSA) conducted an urgent safety evaluation in response to contamination incidents in food products, particularly breakfast cereals. They concluded that short-term consumption at reported levels (up to 3729 mg/kg) should not pose significant health risks .

A study assessing the cumulative dietary risk of benzophenone-type compounds found that while exposure levels were below toxicological concern thresholds, further research is necessary to understand long-term effects . The No Observed Adverse Effect Level (NOAEL) for related compounds has been established at various dosages, indicating acceptable risk levels for different age groups .

Hormonal Activity

In vitro studies have shown that certain benzophenones, including 4-MBP, may exhibit weak hormonal activity. For instance, assays have indicated potential agonistic or antagonistic effects on androgen receptors . This raises concerns about endocrine disruption, particularly with prolonged exposure.

Environmental Impact

4-MBP is prevalent in various environmental matrices due to its widespread use in consumer products. Studies have highlighted its persistence in water systems and potential bioaccumulation. The bioconcentration factor (BCF) for benzophenones varies significantly; thus, understanding the environmental fate of 4-MBP is crucial for risk assessment .

Case Studies

  • Food Contamination Incidents : In Belgium, high levels of 4-MBP were detected in breakfast cereals, prompting regulatory scrutiny and safety evaluations by EFSA . These findings underscored the need for stringent monitoring of food contact materials.
  • Photodegradation Studies : Research on the photodegradation of benzophenone derivatives revealed that environmental conditions significantly influence their stability and degradation pathways . Such studies are essential for understanding how these compounds behave once released into ecosystems.

Research Findings

Recent studies have focused on the following areas:

  • Dietary Risk Assessment : A comprehensive analysis indicated that cumulative exposure to benzophenone-type photoinitiators remains below established safety limits across various demographics .
  • Analytical Approaches : Advances in analytical techniques have improved the detection and quantification of 4-MBP in complex matrices such as food contact materials . These methods are vital for ensuring compliance with safety regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-phenylbenzophenone
Reactant of Route 2
4-Methyl-4-phenylbenzophenone

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